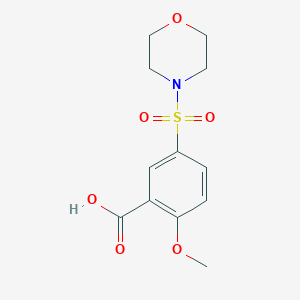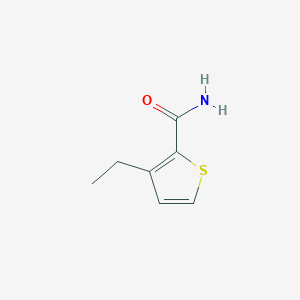![molecular formula C9H9F3N2O B061137 N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide CAS No. 176860-56-3](/img/structure/B61137.png)
N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide, also known as TFA-NH2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound has been synthesized through various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for laboratory experiments. In
Mécanisme D'action
N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide exerts its therapeutic effects through various mechanisms of action. One study found that N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide inhibits the activity of nuclear factor kappa-B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Another study found that N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide inhibits the activity of histone deacetylases (HDACs), enzymes that regulate gene expression and play a role in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide has been shown to have various biochemical and physiological effects in scientific research studies. One study found that N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide decreases the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. Another study found that N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide increases the levels of acetylated histones, which can lead to changes in gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide has several advantages and limitations for laboratory experiments. One advantage is that it has a high solubility in aqueous solutions, making it easy to dissolve in various experimental conditions. Another advantage is that it has a low toxicity, which allows for higher concentrations to be used in experiments. However, one limitation is that N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide can be unstable in certain conditions, such as in the presence of acids or bases, which can affect experimental outcomes.
Orientations Futures
There are several future directions for research on N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide. One direction is to further investigate its potential therapeutic applications in inflammatory diseases, cancer, and neurodegenerative diseases. Another direction is to explore the mechanisms of action of N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide in more detail, including its effects on gene expression and epigenetic regulation. Additionally, research can be conducted to optimize the synthesis method of N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide and to develop more stable derivatives of the compound.
Méthodes De Synthèse
N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide can be synthesized through various methods, including the reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate. This method yields N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide as a white crystalline solid with a melting point of 132-134°C. Other methods for synthesizing N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide include the reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine-O-sulfonic acid and the reaction of 4-(trifluoromethyl)benzaldehyde with hydroxylamine-O-sulfonic acid and sodium acetate.
Applications De Recherche Scientifique
N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide has been studied for its potential therapeutic applications in various scientific research studies. One study found that N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide has potent anti-inflammatory effects in vivo and in vitro, making it a potential candidate for treating inflammatory diseases. Another study found that N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy. N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
176860-56-3 |
|---|---|
Nom du produit |
N'-Hydroxy-2-[4-(trifluoromethyl)-phenyl]ethanimidamide |
Formule moléculaire |
C9H9F3N2O |
Poids moléculaire |
218.18 g/mol |
Nom IUPAC |
N'-hydroxy-2-[4-(trifluoromethyl)phenyl]ethanimidamide |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)7-3-1-6(2-4-7)5-8(13)14-15/h1-4,15H,5H2,(H2,13,14) |
Clé InChI |
QPSFNZJGLHDENP-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=CC=C1C/C(=N\O)/N)C(F)(F)F |
SMILES |
C1=CC(=CC=C1CC(=NO)N)C(F)(F)F |
SMILES canonique |
C1=CC(=CC=C1CC(=NO)N)C(F)(F)F |
Synonymes |
BENZENEETHANIMIDAMIDE, N-HYDROXY-4-(TRIFLUOROMETHYL)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61081.png)

![Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(Z)]]-(9CI)](/img/structure/B61087.png)